molecular formula C8H15ClO B077192 2-Methylheptanoyl chloride CAS No. 13751-83-2

2-Methylheptanoyl chloride

Cat. No.: B077192
CAS No.: 13751-83-2
M. Wt: 162.66 g/mol
InChI Key: YKPOJBPJGIYSCL-UHFFFAOYSA-N
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Description

2-Methylheptanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of amides and esters, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylheptanoyl chloride can be synthesized through the reaction of 2-methylheptanoic acid with thionyl chloride. The reaction typically involves refluxing the acid with an excess of thionyl chloride, followed by the removal of excess thionyl chloride under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar method but on a larger scale. The process involves the use of large reactors and distillation units to ensure the efficient removal of by-products and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylheptanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed when reacted with amines.

    Esters: Formed when reacted with alcohols.

    2-Methylheptanoic Acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 2-methylheptanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as the amino groups in amines or the hydroxyl groups in alcohols .

Comparison with Similar Compounds

    Heptanoyl Chloride: Similar in structure but lacks the methyl group at the second position.

    Octanoyl Chloride: Has a longer carbon chain but similar reactivity.

    2-Methylhexanoyl Chloride: Similar structure with a shorter carbon chain.

Uniqueness: 2-Methylheptanoyl chloride is unique due to the presence of the methyl group at the second position, which can influence its reactivity and the steric effects in its reactions. This makes it distinct in terms of the types of products it can form and its applications in synthesis .

Properties

IUPAC Name

2-methylheptanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPOJBPJGIYSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557780
Record name 2-Methylheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13751-83-2
Record name 2-Methylheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing 5 g. of 2-methylheptanoic acid and 7.6 ml. of oxalyl chloride and using the procedure of Preparation A2, 3.3 g. of the desired product was obtained, b.p. 32°-34 ° C./0.6 torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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